molecular formula C9H12F6N2O6 B3422100 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid CAS No. 2408972-37-0

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3422100
CAS No.: 2408972-37-0
M. Wt: 358.19 g/mol
InChI Key: SCKKYCQNWBKCHI-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and acetic acid with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with acetic acid and trifluoroacetic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid include other azetidine derivatives and acetic acid derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

This compound’s ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable subject of study .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2C2HF3O2/c6-4-1-7(2-4)3-5(8)9;2*3-2(4,5)1(6)7/h4H,1-3,6H2,(H,8,9);2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKKYCQNWBKCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

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